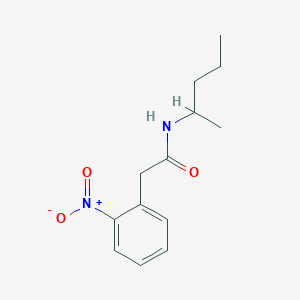![molecular formula C19H16N2O2 B5221604 (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine](/img/structure/B5221604.png)
(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine, also known as MDDF-PA, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes, including DNA repair, cell division, and gene expression.
作用機序
(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine exerts its inhibitory activity against CK2 by binding to the ATP-binding site of the enzyme. This binding leads to the disruption of the catalytic activity of CK2, resulting in the inhibition of its downstream signaling pathways. Moreover, (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been shown to induce the degradation of CK2α, the catalytic subunit of CK2, by promoting its ubiquitination and proteasomal degradation.
Biochemical and Physiological Effects
(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CK2 activity. Moreover, (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been reported to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy. In addition, (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and HSV-1, by targeting the CK2-mediated phosphorylation of viral proteins.
実験室実験の利点と制限
(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has several advantages as a research tool, including its high potency and selectivity against CK2. Moreover, (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been shown to be effective in inhibiting CK2 both in vitro and in vivo, making it a useful tool for studying the role of CK2 in various cellular processes and diseases. However, (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has some limitations, including its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
Future research on (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine should focus on its potential use as a therapeutic agent for cancer and viral infections. Moreover, further studies are needed to investigate the mechanism of action of (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine and its downstream signaling pathways. Additionally, the development of more potent and selective CK2 inhibitors, including (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine derivatives, may lead to the discovery of new therapeutic targets for the treatment of various diseases.
合成法
The synthesis of (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine involves the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with 3-pyridinemethanamine in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine as a white solid with a high purity of over 98%.
科学的研究の応用
(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been extensively studied in scientific research due to its potent inhibitory activity against CK2. CK2 is a ubiquitous and pleiotropic protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of CK2 has been linked to several diseases, including cancer, neurodegenerative disorders, and viral infections. Therefore, CK2 has emerged as a promising therapeutic target for the treatment of these diseases.
(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Moreover, (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been reported to enhance the efficacy of chemotherapy and radiotherapy in cancer cells, suggesting its potential use as an adjuvant therapy. In addition, (2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine has been shown to inhibit the replication of several viruses, including HIV-1, HCV, and HSV-1, by targeting the CK2-mediated phosphorylation of viral proteins.
特性
IUPAC Name |
2-methoxy-N-(pyridin-3-ylmethyl)dibenzofuran-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-22-19-9-15-14-6-2-3-7-17(14)23-18(15)10-16(19)21-12-13-5-4-8-20-11-13/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJZAXXPPBROJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-[2-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide](/img/structure/B5221526.png)
![1-[(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-4-yl)oxy]-3-(isopropylamino)-2-propanol](/img/structure/B5221530.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5221535.png)
![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5221549.png)
![N-[1-(1-isonicotinoyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5221557.png)

![5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5221572.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5221583.png)
![3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide](/img/structure/B5221609.png)
![(4-fluoro-2-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5221613.png)

![benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5221626.png)
![(4-bromo-2-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5221632.png)
![5-(4-bromophenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5221637.png)